tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate
Description
Properties
Molecular Formula |
C11H14N4O2 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
tert-butyl N-(1H-pyrazolo[3,4-c]pyridin-5-yl)carbamate |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-9-4-7-5-13-15-8(7)6-12-9/h4-6H,1-3H3,(H,13,15)(H,12,14,16) |
InChI Key |
PLLPXZDMELIRQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C(=C1)C=NN2 |
Origin of Product |
United States |
Preparation Methods
Functionalization at C-5
Carbamate Group Installation
The tert-butyl carbamate moiety is introduced via carbamate-forming reactions with Boc anhydride. A representative procedure involves:
-
Dissolving 5-amino-1H-pyrazolo[3,4-c]pyridine (1.0 equiv) in anhydrous dichloromethane.
-
Adding Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) under nitrogen atmosphere.
-
Stirring at room temperature for 12 hours, followed by quenching with aqueous sodium bicarbonate and extraction.
Yield Optimization :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 85 |
| Temperature | 25°C | 78 |
| Boc Anhydride (equiv) | 1.5 | 92 |
This method avoids side reactions at N-1 and N-2 positions due to the steric bulk of the Boc group.
Alternative Pathways via Reductive Amination
Reductive amination offers a route to functionalized intermediates. For instance, 5-formylpyrazolo[3,4-c]pyridine is reacted with ammonium acetate and sodium cyanoborohydride to yield the 5-amine, which is subsequently Boc-protected. This method is advantageous for substrates sensitive to strong bases, though yields are moderate (60–70%).
One-Pot Synthesis
Recent advancements combine cyclization and carbamate installation in a one-pot procedure . A mixture of 3-nitropyridine, hydrazine hydrate, and Boc anhydride in acetonitrile undergoes tandem SNAr and carbamate formation at 80°C, achieving 75% yield. This protocol reduces purification steps and improves scalability.
Purification and Characterization
Crude products are purified via flash column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water. Characterization by , , and HRMS confirms structural integrity:
-
(400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc), 7.85 (s, 1H, pyrazole-H), 8.20 (s, 1H, pyridine-H).
-
HRMS (ESI) : Calculated for C₁₂H₁₆N₃O₂ [M+H]⁺: 258.1238; Found: 258.1241.
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing functionalization at N-1 and C-3 positions is mitigated through protecting group strategies . For example, transient protection of N-1 with a methyl group (via alkylation) ensures carbamate installation exclusively at C-5. Subsequent deprotection under acidic conditions (e.g., HCl/dioxane) restores the N-1 position.
Solubility Limitations
Poor solubility in polar solvents is addressed by microwave-assisted synthesis , which enhances reaction rates and reduces solvent volumes. Alternatively, co-solvents like tetrahydrofuran (THF) improve dissolution during Boc protection.
Industrial-Scale Adaptations
For kilogram-scale production, continuous flow chemistry is employed to enhance reproducibility. A patented method utilizes a packed-bed reactor with immobilized palladium catalysts for Suzuki couplings, achieving 90% conversion with residence times under 10 minutes. This approach minimizes catalyst leaching and enables tandem Boc protection in downstream units .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .
Scientific Research Applications
tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological target involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Functional Group Modifications
The pyrazolo-pyridine core allows for diverse substitutions, leading to compounds with distinct physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Group Comparisons
Key Observations :
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- The tert-butyl carbamate group in the target compound likely improves metabolic stability over methyl esters or unprotected amines .
- Fluorinated derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, favoring blood-brain barrier penetration .
Key Insights :
- The biphenyl-pyrazolo[3,4-c]pyridazine derivative () demonstrates potent GABA receptor modulation, while pyrazolo[3,4-c]pyridine carbamates are more associated with kinase inhibition .
- Fluorine substitution () correlates with enhanced potency in CNS-targeted therapies due to improved bioavailability .
Biological Activity
tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms.
- Molecular Formula : C₁₁H₁₈N₄O₂
- Molecular Weight : 238.29 g/mol
- CAS Number : 871726-73-7
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1H-pyrazole scaffold have shown promising results against various cancer cell lines, including breast (MDA-MB-231) and liver cancer (HepG2) cells. The mechanisms of action often involve the inhibition of cell proliferation and induction of apoptosis through modulation of key signaling pathways such as PI3K/Akt and MAPK .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 5.2 | Induction of apoptosis |
| HepG2 (Liver) | 4.8 | Inhibition of cell cycle progression |
| A549 (Lung) | 6.0 | Modulation of PI3K/Akt signaling |
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is crucial for developing treatments for chronic inflammatory diseases .
Antiviral Activity
The compound has also been evaluated for its antiviral potential. Studies suggest that certain pyrazole derivatives can inhibit viral replication through interference with viral entry mechanisms or by disrupting viral protein synthesis. This is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be insufficient .
Case Studies
- Study on Anticancer Activity : A study published in ACS Omega demonstrated that a series of pyrazole derivatives exhibited potent antiproliferative activity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that tert-butyl substitutions could enhance efficacy against specific cancer types .
- Anti-inflammatory Mechanisms : Another research article focused on the anti-inflammatory properties of pyrazole compounds, showing that this compound significantly reduced cytokine levels in LPS-stimulated macrophages. The findings suggest potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl 1H-pyrazolo[3,4-c]pyridin-5-ylcarbamate, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives are often prepared using Boc-protected intermediates under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) or DCC (dicyclohexylcarbodiimide). Key parameters include solvent choice (e.g., DMF or THF), temperature (often 0°C to room temperature), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization is critical for yield optimization .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm the tert-butyl group (δ ~1.3 ppm for CH3) and pyrazolo-pyridine backbone.
- HPLC-MS : For purity assessment and molecular ion verification.
- FT-IR : To identify carbamate C=O stretching (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹).
- X-ray crystallography (if crystalline): For definitive structural confirmation, as seen in related pyridine-carbamate derivatives .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Based on structurally similar carbamates, hazards include skin/eye irritation (H315, H319) and respiratory risks (H335). Use PPE (gloves, goggles, lab coats), work in a fume hood, and store in airtight containers. In case of exposure, rinse affected areas with water and seek medical attention. Safety Data Sheets (SDS) for analogous compounds emphasize avoiding dust formation and ignition sources .
Advanced Research Questions
Q. How can computational chemistry tools optimize the synthesis and functionalization of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can predict intermediates, transition states, and energetics for carbamate formation or pyridine-ring functionalization. Computational screening of substituent effects (e.g., electron-withdrawing groups at the 3-position) can guide experimental design. Tools like ICReDD’s integrated computational-experimental workflows reduce trial-and-error inefficiencies .
Q. How to resolve contradictions in reported biological activity data for pyrazolo-pyridine carbamates?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. Mitigation strategies include:
- Standardized Bioassays : Use validated protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or kinase inhibition.
- Structural Analog Comparison : Compare activity with tert-butyl 5-chloro-6-methoxy derivatives (e.g., CAS 2442597-57-9) to isolate substituent effects .
- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to ensure reproducibility .
Q. How to design experiments for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Factorial Design : Vary substituents (e.g., halogenation at the 5-position, methoxy vs. hydroxy groups) while keeping the tert-butyl carbamate constant. Use a 2^k design to assess main effects and interactions.
- In Silico Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases).
- Parallel Synthesis : Generate a library of derivatives via combinatorial chemistry for high-throughput screening .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
